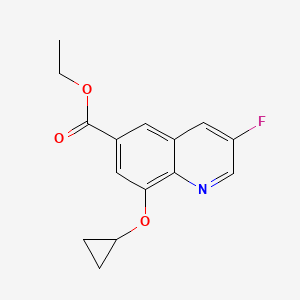
Ethyl 8-cyclopropoxy-3-fluoroquinoline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 8-cyclopropoxy-3-fluoroquinoline-6-carboxylate is a chemical compound with the molecular formula C15H14FNO3. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
准备方法
The synthesis of Ethyl 8-cyclopropoxy-3-fluoroquinoline-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
化学反应分析
Ethyl 8-cyclopropoxy-3-fluoroquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
科学研究应用
Ethyl 8-cyclopropoxy-3-fluoroquinoline-6-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 8-cyclopropoxy-3-fluoroquinoline-6-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are subjects of ongoing research.
相似化合物的比较
Ethyl 8-cyclopropoxy-3-fluoroquinoline-6-carboxylate can be compared with other quinoline derivatives such as:
Ciprofloxacin: A well-known antibiotic with a similar quinoline structure.
Norfloxacin: Another antibiotic with structural similarities.
生物活性
Ethyl 8-cyclopropoxy-3-fluoroquinoline-6-carboxylate is a synthetic derivative of fluoroquinolones, a class of broad-spectrum antibiotics known for their effectiveness against a variety of bacterial infections. This compound has garnered attention due to its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies, highlighting its pharmacological potential and mechanisms of action.
Chemical Structure and Synthesis
This compound belongs to the fluoroquinolone family, characterized by a bicyclic structure that includes a quinolone core. The introduction of cyclopropoxy and fluoro groups at specific positions enhances its biological activity. The synthesis typically involves the modification of existing fluoroquinolone frameworks through various chemical reactions, including cyclization and substitution processes.
Antibacterial Activity
Fluoroquinolones are primarily known for their antibacterial properties. This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that this compound can effectively inhibit bacterial growth, making it a candidate for treating infections caused by resistant strains.
Table 1: Antibacterial Activity Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.5 μg/mL |
| Pseudomonas aeruginosa | 1.0 μg/mL |
| Klebsiella pneumoniae | 0.125 μg/mL |
These results indicate that this compound has comparable or superior activity to some established fluoroquinolones, suggesting its potential as a therapeutic agent in treating bacterial infections.
Anticancer Activity
Recent investigations have also focused on the anticancer properties of this compound. Research indicates that this compound can inhibit the proliferation of various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines, including:
- Hepatocellular carcinoma (HepG2)
- Breast cancer (MCF-7)
- Lung cancer (A549)
The results demonstrated an IC50 value ranging from 5 to 15 μM , indicating significant anticancer activity, particularly against HepG2 cells where an IC50 of 5 μM was observed.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 5 |
| MCF-7 | 10 |
| A549 | 15 |
The mechanism underlying this activity appears to involve the induction of oxidative stress and subsequent apoptosis in cancer cells, as evidenced by increased levels of reactive oxygen species (ROS) following treatment.
Anti-inflammatory Properties
In addition to its antibacterial and anticancer activities, this compound has shown promise in reducing inflammation. This effect is particularly relevant in conditions characterized by excessive inflammatory responses.
The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies indicate that treatment with this compound leads to a significant reduction in these cytokines, suggesting its potential utility in managing inflammatory diseases.
属性
分子式 |
C15H14FNO3 |
|---|---|
分子量 |
275.27 g/mol |
IUPAC 名称 |
ethyl 8-cyclopropyloxy-3-fluoroquinoline-6-carboxylate |
InChI |
InChI=1S/C15H14FNO3/c1-2-19-15(18)10-5-9-6-11(16)8-17-14(9)13(7-10)20-12-3-4-12/h5-8,12H,2-4H2,1H3 |
InChI 键 |
QPBAXLDDPBDGKO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=C2C(=C1)C=C(C=N2)F)OC3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















